4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
Description
4-(2,4-Dichlorobenzyl)-2-methyl-1λ⁴,4-thiazinane-1,3,5-trione is a substituted thiazinane derivative characterized by a central six-membered thiazinane ring with three ketone groups (1,3,5-trione), a 2-methyl substituent, and a 2,4-dichlorobenzyl moiety. The compound’s molecular formula is C₁₁H₁₀Cl₂NO₃S, with a molecular weight of 290.17 g/mol (CAS: 338953-60-9) . Its structural complexity arises from the combination of halogenated aromatic substituents and the thiazinane core, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-2-methyl-1-oxo-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3S/c1-7-12(17)15(11(16)6-19(7)18)5-8-2-3-9(13)4-10(8)14/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFXWNHSHPQFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1=O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 2,4-dichlorobenzyl chloride with a thiazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazinane derivatives.
Scientific Research Applications
4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 338953-60-9 | 2,4-Dichlorobenzyl, 2-methyl | 290.17 | Trione ring, ortho/para Cl positions |
| 4-(4-Bromophenyl)-2-methyl-1λ⁴,4-thiazinane-1,3,5-trione | 339097-17-5 | 4-Bromophenyl, 2-methyl | Not reported | Bromine substituent (electron-withdrawing) |
| 4-(3,4-Dichlorobenzyl)-1λ⁴,4-thiazinane-1,3,5-trione | 338953-82-5 | 3,4-Dichlorobenzyl | Not reported | Meta/para Cl positions on benzyl |
| 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1λ⁴,4-thiazinane-1,3,5-trione | 252058-94-9 | 4-Chlorophenyl, 4-(CF₃)phenyl | 401.79 | Dual aryl substituents, CF₃ group |
| 4-[(2-Chloro-4-fluorobenzyl)oxy]-1λ⁶,4-thiazinane-1,1-dione | 477889-61-5 | 2-Chloro-4-fluorobenzyloxy, dione | 293.70 | Oxy linker, fluorine substituent |
Physicochemical and Functional Properties
- Fluorine in 4-[(2-chloro-4-fluorobenzyl)oxy]-1λ⁶,4-thiazinane-1,1-dione (CAS 477889-61-5) improves lipophilicity and bioavailability .
- Functional Group Modifications :
- The trione system in the target compound may enhance hydrogen-bonding capacity compared to dione derivatives (e.g., CAS 477889-61-5), influencing solubility and target binding .
Q & A
Basic: How can the synthesis of 4-(2,4-Dichlorobenzyl)-2-methyl-1,4-thiazinane-1,3,5-trione be optimized for higher yield and purity?
Answer:
Optimization involves refining reaction conditions and purification steps. Key strategies include:
- Solvent Selection: Use polar aprotic solvents like DMSO for reflux reactions, as they enhance solubility and reaction efficiency .
- Reaction Duration: Extended reflux times (e.g., 18 hours) improve intermediate formation, but shorter durations may reduce side products.
- Purification: Recrystallization with water-ethanol mixtures (1:1 v/v) effectively removes impurities, yielding light-yellow powders with 65% efficiency .
- Catalysis: Introducing glacial acetic acid as a catalyst in condensation reactions with substituted benzaldehydes accelerates product formation .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
A multi-technique approach ensures accurate structural elucidation:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substitution patterns (e.g., dichlorobenzyl groups) and confirm ring conformations.
- IR Spectroscopy: Detect functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thiazinane rings (C-S, ~650 cm⁻¹).
- HPLC-MS: Assess purity and molecular weight using reverse-phase columns (C18) with acetonitrile-water mobile phases.
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated in triazinane-trione analogs .
Basic: What methodologies are critical for assessing purity and identifying side products?
Answer:
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization.
- Elemental Analysis: Verify stoichiometry (C, H, N, S) to confirm absence of unreacted precursors.
- GC-MS: Detect volatile side products (e.g., residual aldehydes) with electron ionization .
- Melting Point Analysis: Sharp melting ranges (e.g., 141–143°C) indicate high purity .
Advanced: How can computational methods predict the reactivity and stability of this compound?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate solvation effects in ethanol or DMSO to model stability under experimental conditions.
- AI-Driven Tools: Platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for virtual optimization .
- QSPR Models: Relate structural descriptors (e.g., logP, polar surface area) to degradation rates .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Assay Cross-Validation: Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT).
- Control Standardization: Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize activity metrics.
- Experimental Variables: Account for solvent effects (DMSO vs. aqueous buffers) and incubation times, which alter IC₅₀ values .
- Meta-Analysis: Apply statistical tools (ANOVA, PCA) to identify outliers in datasets .
Advanced: What mechanistic pathways govern reactions involving this compound?
Answer:
- Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps (e.g., C-S bond cleavage).
- Trapping Intermediates: Quench reactions at intervals (e.g., 2-hour intervals) and isolate intermediates via flash chromatography.
- Theoretical Modeling: Map potential energy surfaces (PES) for ring-opening reactions using Gaussian software .
- Spectroscopic Probes: Time-resolved IR or Raman spectroscopy tracks transient species during reactions .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
- Factorial Design: Vary substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) using a 2³ factorial matrix to assess bioactivity .
- Molecular Docking: Screen analogs against target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthesis.
- Parallel Synthesis: Generate derivatives via combinatorial chemistry (e.g., substituted benzaldehyde condensations) .
- Statistical Validation: Use PLS regression to correlate structural features (e.g., lipophilicity) with activity .
Advanced: What strategies enable large-scale synthesis while minimizing environmental impact?
Answer:
- Green Solvents: Replace DMSO with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
- Catalytic Methods: Employ heterogeneous catalysts (e.g., zeolites) to reduce stoichiometric waste.
- Membrane Technologies: Integrate nanofiltration for solvent recovery and product isolation .
- Life-Cycle Assessment (LCA): Quantize waste generation and energy use via SimaPro software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
